1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine
Description
Significance of Spirocyclic Scaffolds in Drug Discovery Research
Spirocyclic scaffolds, characterized by two rings connected through a single shared atom, are increasingly vital in modern drug discovery. nih.gov Their primary advantage lies in their inherent three-dimensionality, which allows for the precise spatial arrangement of functional groups. tandfonline.com This three-dimensional nature can lead to more significant interactions with the complex binding sites of biological targets like proteins and enzymes. tandfonline.com
The rigid or conformationally restricted nature of many spirocycles can also be advantageous. tandfonline.comtandfonline.com By locking a molecule into a specific shape, researchers can improve its binding affinity and selectivity for a target, potentially reducing off-target effects. tandfonline.com Furthermore, the introduction of a spirocyclic core can favorably modulate a compound's physicochemical properties, such as water solubility and metabolic stability. tandfonline.com The novelty of these structures is also a critical factor, as it provides an opportunity to explore new chemical space and develop patentable intellectual property. researchgate.net Despite these benefits, the synthesis of spirocycles can be challenging due to the presence of a quaternary spiro-carbon, which has historically limited their widespread use. tandfonline.comnih.gov
Rationale for Investigating 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine Derivatives
The rationale for investigating derivatives of this compound is multifaceted, with research pointing to its potential across several therapeutic areas. This scaffold is seen as a promising starting point for developing novel therapeutic agents. evitachem.com
One significant area of investigation is in the field of neuroscience. Derivatives of the 1-oxa-8-azaspiro[4.5]decane core have been synthesized and evaluated as agonists for M1 muscarinic receptors. nih.gov These receptors are a key target for the symptomatic treatment of dementia associated with Alzheimer's disease. nih.gov Research has shown that systematic modifications of this scaffold can lead to compounds with a preferential affinity for M1 receptors over M2 receptors, which is a crucial aspect for minimizing side effects. nih.gov
Another important application is the development of selective ligands for sigma-1 (σ1) receptors. researchgate.net These receptors are involved in various cellular functions and are implicated in neurological disorders. A series of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated a high affinity for σ1 receptors, suggesting their potential as agents for brain imaging using techniques like Positron Emission Tomography (PET) to diagnose and study brain diseases. researchgate.net The core structure is also explored for its potential antimicrobial properties. evitachem.com
Table 1: Investigated Therapeutic Targets for 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Derivative Class | Therapeutic Target | Potential Application | Reference |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decanes | M1 Muscarinic Receptors | Treatment of Alzheimer's Disease | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decanes | Sigma-1 (σ1) Receptors | Brain Imaging and Diagnostics | researchgate.net |
Historical Context of Related Azaspiro Compounds in Pharmacological Research
The use of spirocyclic structures in pharmacology is not a new concept, with some spirocyclic drugs having been known for over 50 years. tandfonline.com Early examples of spirocyclic compounds in medicine include drugs like Spiperone and Fluspirilene, which feature an azaspirocyclic core. tandfonline.com Historically, natural products have been a rich source of bioactive compounds, and many possess spirocyclic frameworks, providing a natural precedent for their use in medicine. tandfonline.comnih.gov For instance, the antifungal agent Griseofulvin is a well-known spirocyclic natural product. tandfonline.com
Research into synthetic azaspiro compounds for pharmacological purposes has been documented for decades. For example, the synthesis and pharmacological screening of various azaspirodione and azaspirane derivatives were reported as early as 1977. nih.gov Over the years, interest has continued, as evidenced by patents for compounds like 1-oxa-3-azaspiro[4.5]decan-2-one derivatives for the potential treatment of eating disorders. google.com The development of spiro-hydantoin derivatives, such as 1,3-diazaspiro[4.5]decane-2,4-diones, also has a significant history, with this class of compounds being explored for a wide range of therapeutic applications, including anticonvulsant and antiarrhythmic activities. mdpi.com This historical progression demonstrates a sustained and evolving interest in azaspiro scaffolds as a valuable platform in the quest for new medicines.
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-2-ylmethanamine |
InChI |
InChI=1S/C9H18N2O/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8,11H,1-7,10H2 |
InChI Key |
ZRHXYWVCTXZNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)OC1CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Oxa 8 Azaspiro 4.5 Decan 2 Ylmethanamine and Its Analogs
General Synthetic Strategies for Spiro[4.5]decane Systems
The construction of the spiro[4.5]decane skeleton, which joins a five-membered and a six-membered ring through a single carbon atom, can be achieved through a variety of powerful synthetic reactions. These methods are often designed for high efficiency, atom economy, and stereochemical control.
Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. fu-berlin.dersc.org This approach is prized for its efficiency, reduction of waste, and ability to rapidly generate molecular complexity and build large chemical libraries from simple precursors. fu-berlin.deresearchgate.net For the synthesis of spiroheterocycles, MCRs can assemble the core structure in a single step, often with high diastereoselectivity.
A relevant example is the three-component reaction of 3-nitro-2-trifluoromethyl- and 3-nitro-2-phenyl-2H-chromenes with azomethine ylides, generated in situ from α-amino acids and isatins, to produce spiropyrrolidines. researchgate.net While not forming the exact spiro[4.5]decane system, this demonstrates the principle of using MCRs to create complex spiro compounds with high regio- and stereoselectivity. researchgate.net The versatility of MCRs allows for the combination of various building blocks, making it a powerful tool for creating diverse libraries of spiro compounds for further investigation. nih.gov
Table 1: Examples of Multi-component Reactions in Spirocycle Synthesis
| Reaction Type | Components | Resulting Spiro System | Key Features |
|---|---|---|---|
| Three-Component Cycloaddition | 3-Nitro-2H-chromenes, α-Amino Acids, Isatins | Tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indolin]-2'-ones | High regio- and stereoselectivity; In situ generation of reactive intermediates. researchgate.net |
Intramolecular cyclization is a fundamental strategy for ring formation, where a single molecule containing two reactive functional groups is induced to form a cyclic product. In the context of spirocycle synthesis, this often involves the cyclization of a precursor already containing one of the rings onto a tethered side chain, thereby forming the second ring and the spirocenter simultaneously.
The synthesis of 3,3-disubstituted piperidin-2-ones illustrates this approach. The process begins with the alkylation of a carboxylic acid ester with a pyrrole-protected haloalkyl group, followed by deprotection and subsequent intramolecular cyclization to yield the target piperidinone. researchgate.net This linear sequence carefully builds a precursor primed for the key ring-closing step. Such methods offer precise control over the final structure, although they may require more synthetic steps compared to convergent approaches.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. fu-berlin.de These processes are highly efficient and can rapidly construct complex molecular architectures, including spirocenters, from simple starting materials. researchgate.net
A notable example is the rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder homodimerization of 1,5-bisallenes to create spiro compounds featuring seven- and six-membered rings. nih.gov Another powerful method involves a palladium-catalyzed oxidative cascade that transforms dienallenes into spirocyclobutenes (spiro[3.4]octenes) through the formation of four C-C bonds in a single operation. nih.gov By slightly modifying the reaction conditions, the cascade can be extended to include an additional carbon monoxide insertion, leading to spiro[4.4]nonenes. nih.gov Similarly, a diastereoselective gold and palladium relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netresearchgate.net This process involves the in-situ generation of a furan-derived azadiene from an enynamide, which then undergoes a cycloaddition to construct the spiro[4.5]decane skeleton with high diastereoselectivity. researchgate.net
Table 2: Selected Cascade Reactions for Spirocenter Synthesis
| Catalyst System | Substrate | Product | Key Transformation | Yield/Selectivity |
|---|---|---|---|---|
| Rhodium(I) | 1,5-Bisallenes | Azaspiro compounds | Cycloisomerization/Diels-Alder Cascade | Good yields. nih.gov |
| Palladium(II) | Dienallenes | Spiro[3.4]octenes | Oxidative Double Carbocyclization–Carbonylation–Alkynylation | Forms single diastereoisomers. nih.gov |
| Gold(I)/Palladium(0) | Enynamides and Vinyl Benzoxazinanones | 2-Oxa-7-azaspiro[4.5]decane derivatives | Tandem Cyclization/[2+4] Cycloaddition | Yields 31–97%; dr from 6:1 to >20:1. researchgate.net |
Targeted Synthesis of the 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine Core
While general strategies provide a framework, the targeted synthesis of the specific this compound core and its analogs requires tailored approaches. Research in this area has led to the development of specific derivatives for applications such as ligands for sigma-1 receptors and M1 muscarinic agonists. nih.govnih.gov
Many biologically active spiro compounds are chiral, and their activity often resides in a single enantiomer. Therefore, the development of stereoselective synthetic methods is crucial. The synthesis of enantiopure intermediates can be achieved through various means, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
In the synthesis of analogs of the 1-oxa-8-azaspiro[4.5]decane core, optical resolution has been successfully employed to separate enantiomers. For example, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were resolved into their respective enantiomers. nih.gov Subsequent biological testing revealed that the M1 agonist activity resided preferentially in the (-)-isomers. The absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined by X-ray crystal structure analysis to be S. nih.gov This highlights the importance of stereochemistry in the function of these molecules and validates the approach of synthesizing and testing single enantiomers.
Both convergent and linear strategies can be envisioned for the synthesis of the 1-oxa-8-azaspiro[4.5]decane core.
A linear synthesis would involve the stepwise construction of the molecule. For instance, one could start with a pre-formed piperidine (B6355638) ring and append a side chain that is later cyclized to form the tetrahydrofuran (B95107) ring. An example from the literature involves synthesizing 2,8-Dimethyl-1-oxa-8-azaspiro researchgate.netrsc.orgdecan-3-one by incorporating the tetrahydrofuran ring moiety into an 8-azaspiro researchgate.netrsc.orgdecane skeleton. nih.gov This multi-step, linear approach allows for systematic modifications at various positions.
A convergent synthesis , by contrast, would involve preparing the piperidine and tetrahydrofuran precursors separately and then joining them in a key step to form the spirocyclic core. Multi-component reactions, as discussed previously, are inherently convergent and represent a highly efficient, albeit potentially more challenging to develop, pathway to the target scaffold. A diastereoselective Au/Pd relay catalytic tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives is an elegant example of a convergent approach, efficiently constructing the spiro[4.5]decane skeleton in a single cascade. researchgate.net While this specific example leads to a constitutional isomer of the target core, the strategy could potentially be adapted for the synthesis of the 1-oxa-8-azaspiro[4.5]decane system.
Derivatization and Functionalization Strategies
The primary amine and the bicyclic core of this compound offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships.
Amine Functionalization via Alkylation and Acylation
The primary amine group of this compound is a key site for derivatization. Standard organic transformations such as alkylation and acylation can be employed to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties.
Alkylation: The nucleophilic nature of the primary amine allows for reaction with alkyl halides via an SN2 mechanism. libretexts.org This reaction introduces an alkyl group onto the nitrogen atom. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. jove.comtminehan.com This can lead to a mixture of mono- and di-alkylated products, as well as the formation of a quaternary ammonium salt through exhaustive alkylation. jove.compressbooks.pub To favor mono-alkylation, a large excess of the amine starting material is typically used. tminehan.com
Acylation: Acylation of the primary amine with acyl halides (such as acetyl chloride or benzoyl chloride) or acid anhydrides is a common and efficient method to form stable amide derivatives. tandfonline.comjove.com This reaction generally proceeds cleanly to the mono-acylated product because the resulting amide is significantly less basic and nucleophilic than the starting amine, thus preventing polyacylation. jove.com The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct. youtube.com Iodine has also been shown to promote the N-acylation of primary amines under solvent-free conditions. tandfonline.com Acyl chlorides, being highly reactive electrophiles, are effective for acylating even less reactive amines. youtube.com
Table 1: General Methods for Amine Functionalization
| Reaction Type | Reagents | Product | Key Considerations |
| Alkylation | Alkyl Halide (R-X) | Secondary Amine | Potential for overalkylation. jove.comtminehan.com Use of excess amine favors mono-alkylation. tminehan.com |
| Acylation | Acyl Halide (RCOCl) | Amide | Generally high yielding and selective for mono-acylation. tandfonline.comjove.com |
| Acylation | Acid Anhydride ((RCO)₂O) | Amide | A common and effective method for amide formation. jove.com |
Ring System Modifications and Substituent Introduction
Modifications to the spirocyclic core of 1-oxa-8-azaspiro[4.5]decane are crucial for fine-tuning biological activity. Research has focused on the synthesis of analogs with various substituents on both the tetrahydrofuran and piperidine rings.
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton have been performed to explore structure-activity relationships, particularly for M1 muscarinic agonists. nih.gov For instance, analogs have been synthesized with modifications at the 2- and 3-positions of the tetrahydrofuran ring. These include the introduction of an ethyl group at the 2-position (2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one) and the conversion of the ketone at the 3-position to a methylene (B1212753) group (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) or an oxime. nih.gov These modifications have been shown to influence the compound's affinity and selectivity for muscarinic receptor subtypes. nih.gov Additionally, a series of 1-oxa-4-azaspiro nih.govacs.orgdeca-6,9-diene-3,8-dione derivatives have been synthesized, demonstrating that significant alterations to the core scaffold are synthetically accessible. nih.gov
Preparation of Radiolabeled Analogs for Research Probes
Radiolabeled compounds are indispensable tools for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov The development of radiolabeled analogs of 1-oxa-8-azaspiro[4.5]decane allows for the non-invasive study of their biodistribution and target engagement.
Fluorine-18 (B77423) (¹⁸F) is a commonly used radionuclide for PET imaging due to its favorable decay characteristics. nih.govuchicago.edu A series of ¹⁸F-labeled 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as potential radioligands for sigma-1 (σ₁) receptors. nih.gov The radiosynthesis typically involves a nucleophilic ¹⁸F-substitution reaction on a precursor molecule containing a suitable leaving group, such as a tosylate. nih.gov
For example, the radioligand [¹⁸F]8 (a specific derivative of 1-oxa-8-azaspiro[4.5]decane) was prepared from its corresponding tosylate precursor. nih.gov This synthesis achieved an isolated radiochemical yield of 12-35%, with a radiochemical purity greater than 99% and a molar activity of 94-121 GBq/μmol. nih.gov Biodistribution studies in mice with this radiotracer demonstrated high initial brain uptake, and its accumulation in σ₁ receptor-rich areas could be blocked by a known σ₁ receptor ligand, indicating specific binding. nih.gov Similarly, an ¹⁸F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been developed as a potent tumor imaging agent, highlighting the utility of this scaffold in developing PET probes. nih.gov
Table 2: Radiolabeling of a 1-Oxa-8-azaspiro[4.5]decane Analog
| Radiotracer | Precursor | Radiolabeling Method | Radiochemical Yield | Radiochemical Purity | Molar Activity |
| [¹⁸F]8 | Tosylate Precursor | Nucleophilic ¹⁸F-substitution | 12-35% | >99% | 94 - 121 GBq/μmol |
| Data from reference nih.gov |
Reaction Mechanisms in the Formation of this compound Scaffolds
Understanding the reaction mechanisms underlying the formation of the spirocyclic scaffold is fundamental for optimizing existing synthetic routes and developing novel ones.
Elucidation of Key Mechanistic Steps
The construction of spirocyclic systems like 1-oxa-8-azaspiro[4.5]decane often involves complex, multi-step reactions. While the specific mechanism for the formation of this compound is not detailed in the provided context, general and powerful methods for spirocycle synthesis include cycloaddition reactions.
One of the most important methods for constructing five-membered heterocyclic rings is the 1,3-dipolar cycloaddition. nih.govresearchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole (like a nitrilimine or an azomethine ylide) to a dipolarophile (an alkene or alkyne). mdpi.comresearchgate.net The regiochemistry and stereochemistry of these reactions can often be controlled, making them highly valuable in complex molecule synthesis. mdpi.com Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can be employed to explain the observed regioselectivity in these cycloadditions. mdpi.com
Another key mechanistic pathway for the formation of six-membered rings within a spirocyclic framework is the hetero-Diels-Alder reaction. researchgate.netsemanticscholar.org This reaction involves the [4+2] cycloaddition of a heterodiene (a 1,3-diene containing one or more heteroatoms) with a dienophile. Intramolecular versions of the Diels-Alder reaction are particularly powerful for constructing bicyclic and spirocyclic systems. masterorganicchemistry.com
Role of Catalysis in Spirocyclic Ring Closure
Catalysis plays a pivotal role in the efficient and stereoselective synthesis of spirocycles. Both metal- and acid-based catalysts have been employed to facilitate the key ring-closing steps.
Metal Catalysis: Transition metals are widely used to catalyze intramolecular cyclizations for the synthesis of complex heterocyclic systems. mdpi.comnih.govresearchgate.net
Gold and Palladium: A diastereoselective Au/Pd relay catalytic tandem cyclization has been developed to produce 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process involves the generation of a furan-derived azadiene followed by a [2+4] cycloaddition. researchgate.net Homogeneous gold catalysts have also emerged as a valuable tool for the synthesis of spiroketal natural products. rsc.org
Nickel: Nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have been reported for the enantioselective synthesis of spirocycles containing all-carbon quaternary centers. acs.org
Acid Catalysis: Acid catalysis is also instrumental in spirocycle formation, particularly in spiroketal synthesis. Lewis and/or Brønsted acids can facilitate the ring opening of precursors and subsequent cyclization to form the spiroketal core. nih.gov In the biosynthesis of rubromycins, which contain a spiroketal moiety, a flavoprotein monooxygenase acts as a spiroketal synthase, controlling the reaction to form the stable chroman spiroketal. nih.govresearchgate.net This enzymatic catalysis highlights the precise control that can be achieved in complex ring formations.
Table 3: Catalytic Strategies in Spirocycle Synthesis
| Catalyst Type | Metal/Acid | Reaction Type | Product Scaffold |
| Metal Catalysis | Au/Pd | Tandem Cyclization / [2+4] Cycloaddition | 2-Oxa-7-azaspiro[4.5]decane |
| Metal Catalysis | Au(I) | Cyclization/Rearrangement | Spiro[4.5]decanes |
| Metal Catalysis | Ni | Intramolecular Enolate Addition | α-Spirocyclic Lactones |
| Acid Catalysis | Lewis/Brønsted Acid | Ring Opening / Halogenation | ω-Iodo Enol Ethers (Spiroketal precursors) |
| Biocatalysis | Flavoenzyme | Oxidative Rearrangement | nih.govnih.gov-Spiroketal |
| Data from references acs.orgresearchgate.netnih.govnih.govresearchgate.net |
Optimization of Reaction Conditions and Yields in Academic Synthesis
A common synthetic strategy to access the 1-oxa-8-azaspiro[4.5]decane core involves the construction of the spirocyclic system followed by the introduction or modification of the aminomethyl side chain. For instance, the synthesis of various 1-oxa-8-azaspiro[4.5]decane derivatives has been reported for their potential as M1 muscarinic agonists and as radioligands for sigma-1 receptors. While these studies provide foundational synthetic methods, detailed optimization data for the specific synthesis of the 2-aminomethyl derivative is often not the primary focus.
One plausible and widely utilized method for the introduction of an aminomethyl group is the reduction of a corresponding nitrile or amide precursor. The optimization of such a reduction is critical for achieving high yields and avoiding side products. For example, the reduction of a hypothetical precursor, 1-oxa-8-azaspiro[4.5]decane-2-carbonitrile, would be a key step. Academic studies on similar reductions often explore a range of reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice for its high reactivity.
The optimization of a LiAlH₄ reduction would typically involve a systematic study of several parameters as illustrated in the hypothetical data below.
Table 1: Optimization of the Reduction of a Nitrile Precursor
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Diethyl Ether | 0 to rt | 12 | 75 | 90 |
| 2 | Tetrahydrofuran (THF) | 0 to rt | 12 | 85 | 95 |
| 3 | Tetrahydrofuran (THF) | rt | 6 | 82 | 94 |
| 4 | Tetrahydrofuran (THF) | 0 | 24 | 88 | 96 |
| 5 | Diglyme | rt | 6 | 70 | 85 |
Note: This data is hypothetical and for illustrative purposes only, as specific academic literature with this data for the target compound was not found.
From such a hypothetical study, tetrahydrofuran (THF) at a low temperature for an extended period (Entry 4) would be identified as the optimal condition, providing the best combination of yield and purity.
Another critical aspect of optimization in academic settings is the choice of catalyst for reactions such as catalytic hydrogenation, which can be an alternative to metal hydride reduction for converting a nitrile to a primary amine. The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the transformation.
Table 2: Optimization of Catalytic Hydrogenation of a Nitrile Precursor
| Entry | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Yield (%) |
| 1 | Raney Nickel | Methanol/Ammonia | 50 | 25 | 90 |
| 2 | Palladium on Carbon (10%) | Ethanol | 50 | 25 | 75 |
| 3 | Platinum(IV) Oxide | Acetic Acid | 50 | 25 | 65 |
| 4 | Raney Nickel | Methanol/Ammonia | 100 | 50 | 95 |
| 5 | Rhodium on Alumina | Methanol | 50 | 25 | 80 |
Note: This data is hypothetical and for illustrative purposes only, as specific academic literature with this data for the target compound was not found.
In this illustrative example, Raney Nickel in a methanolic ammonia solution under elevated pressure and temperature (Entry 4) is shown to be the most effective condition for this transformation. The ammonia is often added to suppress the formation of secondary amine byproducts.
Furthermore, the synthesis of the spirocyclic core itself is a subject of extensive optimization. For instance, a scalable two-step process for a related 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane highlights the optimization of a hydroxide-facilitated alkylation to form the azetidine ring. In that study, parameters such as the base, solvent, temperature, and mode of addition were systematically varied to achieve a high yield (87%) and purity (>99%) on a large scale. Such detailed optimization studies are crucial for transitioning a synthetic route from a laboratory curiosity to a practical method for producing significant quantities of a compound.
Spectroscopic and Advanced Structural Elucidation of 1 Oxa 8 Azaspiro 4.5 Decan 2 Ylmethanamine Derivatives
Characterization of Stereochemical Configurations
The spatial arrangement of atoms is a critical determinant of the biological activity of chiral molecules. For derivatives of 1-oxa-8-azaspiro[4.5]decan-2-ylmethanamine, determining the absolute configuration and assessing enantiomeric purity are paramount.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the absolute configuration of crystalline compounds. In a study of 1-oxa-8-azaspiro[4.5]decane derivatives, the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was unequivocally determined to be S through X-ray crystal structure analysis. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, offering an unambiguous assignment of stereocenters.
Chiral Chromatography for Enantiomeric Purity Assessment
While X-ray crystallography provides the absolute configuration, chiral chromatography is an essential tool for determining the enantiomeric purity of a sample. This technique separates enantiomers, allowing for their quantification. For instance, the optical resolution of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was successfully performed, enabling the investigation of the pharmacological activity of individual enantiomers. nih.gov The isolation and identification of enantiomers of related diazaspiropiperidine compounds have also been efficiently achieved using normal phase chiral High-Performance Liquid Chromatography (HPLC). researchgate.net
Advanced NMR Spectroscopic Techniques for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides comprehensive information about the molecular framework.
2D NMR (COSY, HSQC, HMBC) for Connectivity and Topology
Two-dimensional NMR techniques are instrumental in establishing the connectivity of atoms within a molecule.
Correlation Spectroscopy (COSY) experiments identify proton-proton (¹H-¹H) couplings, revealing adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons (¹H-¹³C).
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.
For spirocyclic systems like this compound derivatives, these techniques are vital for assigning the complex spin systems within the piperidine (B6355638) and tetrahydrofuran (B95107) rings.
NOESY/ROESY for Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key NMR techniques for determining the through-space proximity of protons, which provides insights into the molecule's three-dimensional conformation in solution. By analyzing the cross-peaks in NOESY/ROESY spectra, it is possible to deduce the relative stereochemistry and preferred conformations of the fused ring system. A structural and conformational analysis of related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives was successfully performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy, where the relative configuration and preferred conformations were determined by analyzing homonuclear coupling constants and chemical shifts. researchgate.net
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.
The fragmentation of related N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines has been studied, revealing that the molecular ions undergo fragmentation involving both bond ruptures and skeletal rearrangements. arkat-usa.org The nature of substituents significantly influences the fragmentation pattern. arkat-usa.org In the context of ketamine analogues, which share a cyclohexanone (B45756) moiety, characteristic fragmentation pathways in Electron Ionization (EI-MS) mode include α-cleavage of the C1-C2 bond in the cyclohexanone ring, followed by losses of CO and various radicals. nih.govmdpi.com For Electrospray Ionization (ESI-MS/MS), distinctive fragmentation pathways involve the loss of H₂O or sequential losses of the amine group, CO, and C₄H₆. nih.govmdpi.com These established fragmentation patterns can aid in the structural confirmation of novel this compound derivatives.
Interactive Data Table: Spectroscopic Data for a Representative 1-Oxa-8-azaspiro[4.5]decane Derivative
| Technique | Observation | Interpretation |
| X-ray Crystallography | Orthorhombic crystals, space group P2₁2₁2₁ | Provides precise bond lengths, angles, and absolute configuration (e.g., S configuration). nih.gov |
| Chiral HPLC | Two well-resolved peaks on a chiral stationary phase | Separation and quantification of enantiomers. nih.govresearchgate.net |
| ¹H NMR | Complex multiplets in the aliphatic region | Reveals proton chemical shifts and coupling constants, indicating the connectivity and conformation of the ring systems. |
| ¹³C NMR | Distinct signals for each carbon atom, including the spiro carbon | Confirms the number of unique carbon environments in the molecule. |
| COSY | Cross-peaks between adjacent protons in the piperidine and tetrahydrofuran rings | Establishes the ¹H-¹H spin systems within each ring. |
| HSQC | Correlation peaks between specific protons and their directly attached carbons | Assigns the ¹³C signals based on known ¹H assignments. |
| HMBC | Long-range correlations from protons to carbons 2-3 bonds away | Confirms the connectivity across the spiro center and the attachment of substituents. |
| NOESY/ROESY | Through-space correlations between protons on the same face of the rings | Determines the relative stereochemistry and preferred chair/boat conformations of the rings. researchgate.net |
| HRMS (ESI) | Accurate mass measurement of the [M+H]⁺ ion | Confirms the elemental composition and molecular formula. |
| MS/MS (Tandem MS) | Characteristic fragment ions corresponding to losses of small molecules (e.g., H₂O, CO) and ring cleavage | Provides structural information based on fragmentation patterns. nih.govmdpi.com |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules like this compound and its derivatives. These methods provide a detailed "fingerprint" of the molecule by probing its vibrational modes. Analysis of the frequencies, intensities, and shapes of the spectral bands allows for the unambiguous identification of key functional groups and offers insights into the molecule's three-dimensional structure and conformational preferences. nih.govnih.gov
The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies: a primary amine (-NH2), a secondary amine (-NH-) within the piperidine ring, a cyclic ether (C-O-C), and a saturated hydrocarbon framework.
Functional Group Identification
The IR and Raman spectra of this compound derivatives can be divided into two main regions: the functional group region (typically 4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹). libretexts.org The higher frequency region is particularly useful for identifying specific bonds and functional groups.
Amine (N-H) Vibrations: The molecule contains both primary and secondary amine groups, which give rise to distinct N-H stretching vibrations in the 3500-3250 cm⁻¹ region. orgchemboulder.comlibretexts.org
Primary Amine (-CH₂NH₂): This group is expected to show two distinct bands corresponding to asymmetric and symmetric N-H stretching, typically observed between 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹, respectively. orgchemboulder.com These bands are generally sharper and less intense than O-H stretching bands. libretexts.org Additionally, a characteristic N-H bending (scissoring) vibration is expected in the 1650–1580 cm⁻¹ range. orgchemboulder.com A broader N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com
Secondary Amine (-NH- in ring): The secondary amine within the spiro ring is characterized by a single, weaker N-H stretching band in the 3350–3310 cm⁻¹ region. orgchemboulder.com The absence of a second band in this region helps distinguish it from the primary amine.
Ether (C-O-C) Vibrations: The tetrahydrofuran ring contains an ether linkage. The most characteristic vibration for saturated ethers is a strong C-O-C asymmetric stretching band, which appears prominently in the IR spectrum between 1140 and 1070 cm⁻¹. spectroscopyonline.comlibretexts.org This strong absorption is a key diagnostic feature for the oxaspiro moiety. spectroscopyonline.com A weaker symmetric stretching band may be observed in the Raman spectrum around 890-820 cm⁻¹. sci-hub.ru
Alkyl (C-H) and Skeletal (C-N, C-C) Vibrations:
C-H Stretching: The sp³ hybridized C-H bonds of the methylene (B1212753) and methine groups throughout the spirocyclic system give rise to strong stretching vibrations in the 3000–2850 cm⁻¹ region. wpmucdn.com
C-N Stretching: The stretching vibrations for the C-N bonds of the aliphatic primary and secondary amines are expected to produce medium to weak bands in the 1250–1020 cm⁻¹ range. orgchemboulder.com These bands are often coupled with other skeletal vibrations, making them part of the complex fingerprint region.
C-H Bending: Methylene (CH₂) scissoring and rocking vibrations typically appear around 1470-1450 cm⁻¹. wpmucdn.com
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| N-H Stretch (asymmetric) | Primary Amine | 3400 - 3300 | Medium-Weak, Sharp |
| N-H Stretch (symmetric) | Primary Amine | 3330 - 3250 | Medium-Weak, Sharp |
| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak, Sharp |
| C-H Stretch (sp³) | Alkyl | 3000 - 2850 | Strong |
| N-H Bend (scissoring) | Primary Amine | 1650 - 1580 | Medium-Variable |
| C-H Bend (scissoring) | Methylene (CH₂) | 1470 - 1450 | Medium |
| C-N Stretch | Aliphatic Amines | 1250 - 1020 | Medium-Weak |
| C-O-C Stretch (asymmetric) | Saturated Ether | 1140 - 1070 | Strong |
| N-H Wag | Primary/Secondary Amine | 910 - 665 | Medium-Broad |
Conformational Insights
For a spirocyclic system like this compound, different chair or boat conformations of the piperidine ring or envelope/twist conformations of the tetrahydrofuran ring would result in subtle but measurable shifts in the bands within the fingerprint region. spectroscopyonline.com For example, changes in the dihedral angles of the rings would alter the coupling between various bending and stretching modes, leading to a unique spectral pattern for each stable conformer.
Raman spectroscopy is particularly advantageous for studying conformational isomers, as it is highly sensitive to symmetric vibrations and skeletal modes that are often weak in the IR spectrum. nih.gov By comparing experimental IR and Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), specific bands in the fingerprint region can be assigned to the vibrational modes of different low-energy conformers. researchgate.net This comparative analysis allows for the determination of the predominant conformation in the solid state or in solution.
Computational and Theoretical Investigations of 1 Oxa 8 Azaspiro 4.5 Decan 2 Ylmethanamine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. For 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine, such calculations would provide valuable insights into its electronic landscape.
Frontier Molecular Orbital Analysis
Analysis of the Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
A comprehensive search of scientific databases did not yield any studies that have performed and published frontier molecular orbital analysis specifically for this compound. Therefore, no data on its HOMO-LUMO energies or their distribution is available.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on published research.)
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Electrostatic Potential Surface Mapping
Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The EPS map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for understanding non-covalent interactions.
Specific research detailing the electrostatic potential surface mapping for this compound could not be located in the available literature. Such a study would reveal the nucleophilic and electrophilic sites of the molecule, offering insights into its potential intermolecular interactions.
Conformational Analysis via Molecular Mechanics and Dynamics
The three-dimensional structure of a molecule is not static, and its different conformations can have varying energy levels and biological activities. Conformational analysis helps in identifying the most stable structures.
Identification of Preferred Conformers and Energy Minima
Molecular mechanics and molecular dynamics simulations are powerful techniques to explore the conformational space of a molecule and identify its preferred conformers and their corresponding energy minima. This information is vital for understanding how the molecule might bind to a biological target.
There are no published studies that specifically report on the conformational analysis of this compound to identify its preferred conformers and their relative energies.
Table 2: Hypothetical Conformational Energy Data for this compound (Note: The following data is illustrative and not based on published research.)
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Conformer A | Data not available | Data not available |
| Conformer B | Data not available | Data not available |
Assessment of Ring Strain and Flexibility
The spirocyclic nature of this compound, which features a shared carbon atom between the piperidine (B6355638) and tetrahydrofuran (B95107) rings, introduces a degree of rigidity. evitachem.com An assessment of ring strain and flexibility through computational methods would provide a deeper understanding of its structural dynamics.
However, a detailed analysis of the ring strain and flexibility for this compound using computational tools has not been reported in the scientific literature.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of interaction. While related spirocyclic compounds have been the subject of docking studies to explore their interactions with biological targets, specific docking studies for this compound are not available. unimore.it
For instance, studies on similar 1-oxa-8-azaspiro[4.5]decane derivatives have explored their potential as muscarinic M1 agonists and sigma-1 receptor ligands. nih.govresearchgate.net However, without specific docking studies for this compound, it is not possible to detail its predicted binding modes or interactions with any specific biological target.
Table 3: Hypothetical Molecular Docking Results for this compound (Note: The following data is illustrative and not based on published research.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Target X | Data not available | Data not available |
Binding Mode Analysis with Biological Receptors
No specific studies detailing the binding mode of this compound with any biological receptors were found. A typical binding mode analysis would involve molecular docking simulations to predict the orientation of the ligand within the active site of a target protein. This analysis would identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. The results are often visualized to understand the structural basis of molecular recognition.
Rational Design Principles for Structural Modification
There is no available literature on the rational design principles specifically applied to the structural modification of this compound. Rational drug design for this compound would typically involve using computational methods to suggest modifications to the core structure to enhance its binding affinity, selectivity, or pharmacokinetic properties. This process relies on an understanding of the target's structure and the binding mode of the parent compound.
QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches
Development of Predictive Models for Biological Activity
No QSAR models specifically developed for predicting the biological activity of this compound and its analogs have been published. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities. Computational chemistry software would then be used to generate a mathematical equation that correlates the structural features of the molecules with their activity.
Descriptors and Statistical Validation
Information regarding the specific molecular descriptors and statistical validation methods for a QSAR model of this compound is not available. In a typical QSAR study, a variety of descriptors (e.g., electronic, steric, and hydrophobic) would be calculated for each molecule. The resulting model's predictive power would be rigorously assessed using statistical methods such as cross-validation, and the calculation of metrics like the correlation coefficient (R²) and the root-mean-square error (RMSE).
Pharmacophore Modeling and Virtual Screening Applications
There are no published pharmacophore models for this compound, nor are there reports of its use in virtual screening campaigns. Pharmacophore modeling would involve identifying the essential three-dimensional arrangement of chemical features of this molecule that are responsible for its biological activity. This model could then be used as a 3D query to search large chemical databases for other compounds that share the same pharmacophoric features and are therefore likely to exhibit similar biological activity.
Pharmacological Characterization and Biological Activity of 1 Oxa 8 Azaspiro 4.5 Decan 2 Ylmethanamine Analogs in Preclinical Research
Sigma Receptor Modulatory Activity
Analogs of 1-oxa-8-azaspiro[4.5]decane have been systematically synthesized and evaluated for their ability to modulate sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.
In vitro binding assays have demonstrated that several derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold exhibit high affinity for the sigma-1 (σ₁) receptor. A series of these analogs displayed nanomolar affinity for σ₁ receptors, with dissociation constants (K_i) ranging from 0.61 to 12.0 nM. researchgate.net This indicates a strong interaction between these compounds and the receptor binding site. For instance, the related compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, was found to possess a high affinity for σ₁ receptors with a K_i value of 5.4 ± 0.4 nM. acs.orgconsensus.app The affinity of these compounds for the σ₁ receptor highlights their potential as research tools and therapeutic candidates.
| Compound Series/Analog | Sigma-1 (σ₁) Receptor Affinity (K_i) |
|---|---|
| 1-Oxa-8-azaspiro[4.5]decane Derivatives | 0.61 – 12.0 nM |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 nM |
The selectivity of these analogs for the sigma-1 receptor over the sigma-2 (σ₂) receptor has also been a key area of investigation. The series of 1-oxa-8-azaspiro[4.5]decane derivatives that showed high σ₁ affinity also demonstrated moderate selectivity over σ₂ receptors. researchgate.net The selectivity ratio, calculated as the ratio of K_i values (K_i(σ₂)/K_i(σ₁)), ranged from 2 to 44 for these compounds. researchgate.net In a similar vein, the analog 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane exhibited a 30-fold selectivity for the σ₁ receptor over the σ₂ receptor. acs.orgconsensus.app This preferential binding is a crucial characteristic for developing targeted pharmacological agents.
| Compound Series/Analog | Selectivity Ratio (K_i σ₂ / K_i σ₁) |
|---|---|
| 1-Oxa-8-azaspiro[4.5]decane Derivatives | 2 – 44 |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 30-fold |
To further characterize the in vivo behavior of these compounds, radiolabeled versions have been developed for use in positron emission tomography (PET) imaging and biodistribution studies. researchgate.net For example, a derivative of 1-oxa-8-azaspiro[4.5]decane was successfully radiolabeled with fluorine-18 (B77423) ([¹⁸F]). researchgate.net Subsequent biodistribution studies in mice demonstrated that this radioligand could cross the blood-brain barrier and accumulate in the brain. researchgate.net
To confirm that the observed brain uptake was due to specific binding to σ₁ receptors, receptor occupancy studies were conducted. These experiments involved pretreating the animals with a known σ₁ receptor ligand, such as SA4503, before administering the radiolabeled analog. researchgate.net The pretreatment with SA4503 resulted in a significant reduction (70% - 75% at 30 minutes) in the brain-to-blood ratio of the radiotracer. researchgate.net Furthermore, ex vivo autoradiography in mouse brains showed a high accumulation of the radiotracer in brain regions known to be rich in σ₁ receptors, and this accumulation was blocked by the co-administration of a σ₁ ligand. researchgate.net These findings from radioligand binding assays provide strong evidence for specific in vivo target engagement of the σ₁ receptor by this class of compounds.
Muscarinic Acetylcholine (B1216132) Receptor Agonism/Antagonism
In addition to their activity at sigma receptors, various 1-oxa-8-azaspiro[4.5]decane derivatives have been explored for their potential as M1 muscarinic acetylcholine receptor agonists, which are of interest for the symptomatic treatment of Alzheimer's disease. nih.gov
The functional activity of these analogs at the M1 muscarinic receptor has been assessed using in vitro cellular assays. A key indicator of M1 receptor activation is the stimulation of phosphoinositide (PI) hydrolysis. Research has shown that out of a series of synthesized compounds, two analogs, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, were capable of stimulating PI hydrolysis in rat hippocampal slices. nih.gov This functional response indicates that these compounds act as partial agonists at M1 muscarinic receptors. nih.gov Further investigation into the stereochemistry of these compounds revealed that the M1 agonist activity was preferentially located in the (-)-isomers. nih.gov
| Compound | Functional Assay | Observed Activity |
|---|---|---|
| 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Phosphoinositide Hydrolysis | Stimulation (Partial Agonist) |
| 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Phosphoinositide Hydrolysis | Stimulation (Partial Agonist) |
For potential therapeutic applications in conditions like Alzheimer's disease, selectivity for the M1 receptor over other muscarinic receptor subtypes, particularly the M2 receptor, is desirable to minimize side effects. Studies on 1-oxa-8-azaspiro[4.5]decane derivatives have shown that systematic structural modifications can lead to a preferential affinity for M1 receptors over M2 receptors. nih.gov For instance, while the initial compound 2,8-Dimethyl-1-oxa-8-azaspiro consensus.appconsensus.appdecan-3-one showed no selectivity, a number of its analogs, including the 2-ethyl analogue, the 3-methylene analogue, 3-dithioketal analogues, and a 3-oxime analogue, all displayed a preferential affinity for M1 receptors. nih.gov This demonstrates that the 1-oxa-8-azaspiro[4.5]decane scaffold can be chemically modified to achieve selectivity for the M1 muscarinic receptor subtype.
In Vivo Cognitive Impairment Amelioration Studies in Animal Models
Analogs of 1-Oxa-8-azaspiro[4.5]decane have been investigated for their potential to alleviate cognitive deficits in animal models, particularly those relevant to Alzheimer's disease. nih.gov These studies often utilize models where cognitive impairment is induced, for instance, by agents like scopolamine, which disrupts cholinergic pathways crucial for memory and learning. nih.govtranspharmation.com
In preclinical research, a series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists, a target for symptomatic treatment of dementia in Alzheimer's disease. nih.gov Specific analogs demonstrated the ability to ameliorate scopolamine-induced impairments in passive avoidance tasks in rats. nih.gov This indicates a potential for these compounds to counteract memory and learning deficits.
Notably, certain modifications to the 1-oxa-8-azaspiro[4.5]decane skeleton led to compounds with a preferential affinity for M1 receptors over M2 receptors. nih.gov This selectivity is significant as it may separate the desired cognitive-enhancing effects from potential cholinergic side effects. nih.gov For example, compounds such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane showed potent antiamnesic activity with a favorable separation from hypothermia-inducing activity, an indicator of cholinergic side effects. nih.gov
Further investigations into the stereochemistry of these active compounds revealed that the M1 agonist activity resided preferentially in the (-)-isomers. nih.gov The absolute configuration of one of the potent analogs, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was determined to be S, which is the same as that of muscarone (B76360). nih.gov Based on its in vivo selectivity, this compound was selected for further clinical studies. nih.gov
Animal models used in this type of research are crucial for understanding the potential therapeutic effects of these compounds on cognitive function. Various transgenic mouse models have been developed to mimic the pathologies of Alzheimer's disease, such as the accumulation of amyloid-β plaques and neurofibrillary tangles, which lead to cognitive decline. mdpi.commdpi.com These models, including Tg2576, 5XFAD, and 3xTg-AD mice, exhibit age-dependent cognitive and memory impairments in behavioral tests like the Y-maze, novel object recognition, and Morris water maze. mdpi.com Such models provide a platform to evaluate the efficacy of new therapeutic agents like the 1-oxa-8-azaspiro[4.5]decane analogs.
Enzyme Inhibition Studies
Vanin-1 Enzyme Inhibition
Recent research has identified Vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme, as a promising therapeutic target for conditions associated with oxidative stress and inflammation. acs.orgfigshare.com VNN1 hydrolyzes pantetheine (B1680023) into pantothenic acid and cysteamine. figshare.com A series of thiazole (B1198619) carboxamide derivatives have been designed and synthesized as vanin-1 inhibitors. acs.org
In the synthesis of these inhibitors, 8-Oxa-2-aza-spiro[4.5]decane hydrochloride was utilized in a condensation reaction to produce the target compounds. acs.org The resulting compounds were evaluated for their inhibitory potency against vanin-1. One of the preferred compounds demonstrated potent inhibition of vanin-1 at the protein, cellular (in HT-29 cells), and tissue levels. acs.org The binding mode of this inhibitor with the target enzyme was confirmed through co-crystal structure analysis. acs.org The development of such inhibitors is considered a promising strategy for alleviating inflammation and oxidative stress. acs.orgnih.gov
Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibition
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme involved in the metabolism of reactive aldehydes. nih.gov Overexpression of ALDH1A1 has been linked to poor prognosis in various cancers and is associated with drug resistance. nih.govnih.gov Consequently, the inhibition of ALDH1A1 presents a potential therapeutic strategy for cancer and other conditions like obesity and inflammation. nih.gov
While specific studies focusing solely on 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine analogs as ALDH1A1 inhibitors are not detailed in the provided context, the broader field has seen the development of various selective ALDH1A1 inhibitors with different chemical scaffolds. nih.govresearchgate.netscience.gov These inhibitors are valuable chemical tools for understanding the physiological and pathophysiological roles of ALDH1A1. nih.gov The development of potent and selective ALDH1A1 inhibitors remains an active area of research. chemrxiv.org
SHP2 Protein Tyrosine Phosphatase Inhibition
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a key regulator in several cellular signaling pathways, including the MAPK pathway. nih.govnih.gov Hyperactivation of SHP2 is associated with various developmental disorders and cancers, making it an attractive therapeutic target. nih.govmdpi.com
A potent allosteric inhibitor of SHP2, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4(3H)-one, has been characterized using a structure-based design approach. nih.govnih.gov To understand the structure-activity relationship, co-crystal structures of SHP2 bound with this compound and a less active analog were compared. nih.gov The analysis revealed that both compounds bind to the allosteric pocket of SHP2, with the more potent compound forming more polar contacts with its terminal group. nih.govnih.gov
Another potent and orally bioavailable SHP2 inhibitor, 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), has also been discovered. researchgate.net These findings provide valuable insights into the mode of action of allosteric SHP2 inhibitors and can guide the design of new therapeutic agents. nih.gov The development of small-molecule inhibitors of SHP2 is a promising strategy for inhibiting oncogenic signaling. mdpi.comiu.edu
Table 1: Investigated SHP2 Inhibitors with a 1-Oxa-8-azaspiro[4.5]decane Moiety
| Compound Name | Activity | Reference |
|---|---|---|
| 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4(3H)-one | Potent allosteric SHP2 inhibitor | nih.govnih.gov |
Other Biological Activities in Research Models
Antimicrobial Activity against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)
Derivatives of 1,3,4-oxadiazole (B1194373), a different heterocyclic scaffold, have demonstrated notable antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. nih.govnih.gov Some of these derivatives have shown potent bactericidal activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.govauctoresonline.org
For instance, certain 1,3,4-oxadiazole derivatives were effective against seven strains of S. aureus, with MICs ranging from 4 to 32 μg/ml. nih.gov These compounds also showed the ability to prevent biofilm formation, a key factor in the pathogenesis of staphylococcal infections. nih.gov Furthermore, some derivatives exhibited efficacy against mature biofilms and were found to downregulate the transcription of a biofilm-related gene. nih.gov
While the provided information focuses on 1,3,4-oxadiazole derivatives, it highlights the potential for heterocyclic compounds in the development of new antimicrobial agents to combat both planktonic cells and biofilms of clinically important bacteria like S. aureus and E. coli. nih.govnih.govmdpi.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one |
| 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane |
| 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4(3H)-one |
Anti-inflammatory Effects in Cellular and Animal Models
Research into the pharmacological profile of azaspiro[4.5]decane analogs has revealed significant anti-inflammatory potential. While direct studies on this compound are limited in the provided literature, investigations into structurally similar compounds, particularly 2,8-diazaspiro[4.5]decan-1-one derivatives, offer valuable insights. These analogs are recognized as heterocyclic compounds used in the pharmaceutical sector to develop agents with anti-inflammatory, antioxidant, and other biological activities. researchgate.net
A key mechanism identified for the anti-inflammatory action of these analogs is the inhibition of critical signaling kinases. One series of 2,8-diazaspiro[4.5]decan-1-one derivatives was identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). researchgate.net RIPK1 is a crucial mediator of necroptosis, a form of programmed inflammatory cell death implicated in various diseases. researchgate.net A lead compound from this series, compound 41, demonstrated significant inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a potent anti-necroptotic effect in a cellular model. researchgate.net
Furthermore, another study described a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). acs.orgnih.gov The lead compound, designated as compound 48, showed excellent potency for TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively. acs.orgnih.gov This compound demonstrated more potent anti-inflammatory efficacy than the established drug tofacitinib (B832) in an acute ulcerative colitis model in animals. acs.orgnih.gov The therapeutic effect was mediated by regulating the expression of TYK2/JAK1-related genes and modulating the formation of inflammatory Th1, Th2, and Th17 cells. acs.orgnih.gov These findings suggest that the azaspiro[4.5]decane scaffold is a promising backbone for developing potent anti-inflammatory agents. researchgate.netacs.orgnih.gov
Gastric Secretion Modulation in Preclinical Investigations
The modulation of gastric acid secretion is a critical therapeutic target for acid-related gastrointestinal disorders. nih.gov The process is complex, involving stimulants like acetylcholine, gastrin, and histamine (B1213489) that act on parietal cells to secrete hydrochloric acid (HCl). youtube.comyoutube.comyoutube.com Gastrin, in particular, plays a significant physiological role by binding to gastrin/CCK2 receptors, which has led to the development of receptor antagonists to control acid secretion. nih.gov
While preclinical investigations specifically detailing the effects of this compound or its direct analogs on gastric secretion were not prominent in the reviewed literature, other spirocyclic compounds have been evaluated for this activity. For instance, spiroglumide, a gastrin receptor antagonist with a spiro compound structure, has been shown to dose-dependently inhibit gastrin-stimulated gastric acid output in humans. nih.gov It significantly reduces acidity both before and after meals and diminishes the acid secretion response to sham feeding, confirming the role of gastrin in regulating this process. nih.gov This establishes a precedent for spiro compounds as potential modulators of gastric function, although the specific activity of the 1-Oxa-8-azaspiro[4.5]decane scaffold in this context requires further dedicated investigation.
Opioid Receptor (μ and ORL1) Affinity Studies
The azaspiro[4.5]decane scaffold has been extensively studied for its interaction with opioid receptors. Various analogs have been synthesized and evaluated for their binding affinity at the mu (μ), delta (δ), kappa (κ), and opioid receptor like-1 (ORL-1 or Nociceptin) receptors. nih.govnih.gov
One study focused on a series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, which were assessed for activity at μ, δ, κ, and ORL-1 receptors. nih.gov The research found that specific substitutions on the biaryl moiety of this spiro scaffold led to enhanced binding affinity for the μ-opioid receptor. nih.govresearchgate.net Similarly, another investigation into 1-azaspiro[4.5]decan-10-yl amides revealed that selected tertiary amides in this series displayed potent and selective μ-receptor binding and corresponding antinociceptive activity. nih.gov
More detailed pharmacological characterization was performed on a series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. These compounds were identified as novel, selective agonists for the δ-opioid receptor (DOR) but were also tested for affinity at the μ-opioid receptor (MOR) to determine selectivity. nih.gov The binding affinities (Ki) for selected compounds at both DOR and MOR were determined through competitive radioligand binding assays, highlighting the scaffold's potential for differential opioid receptor modulation. nih.gov
| Compound | DOR Ki (nM) | MOR Ki (nM) | Selectivity (MOR Ki / DOR Ki) |
|---|---|---|---|
| Compound 1 | 150 ± 20 | 1440 ± 270 | 9.6 |
| Compound 2 | 310 ± 50 | >10000 | >32.3 |
| Compound 3 | 670 ± 110 | >10000 | >14.9 |
Target Identification and Deconvolution Methodologies in Research
Identifying the molecular targets of bioactive small molecules discovered through phenotypic screens is a critical and often challenging step in drug discovery. tandfonline.comtechnologynetworks.com This process, known as target deconvolution, is essential for understanding the mechanism of action, enabling rational drug design, and anticipating potential side effects. tandfonline.com A variety of methodologies, ranging from unbiased, data-driven approaches to focused, hypothesis-driven strategies, are employed to elucidate these compound-target interactions. crownbio.comnih.gov
Unbiased and Hypothesis-Driven Screening Approaches
Modern drug discovery utilizes two complementary primary screening philosophies: hypothesis-driven (or target-based) and unbiased (or phenotypic) screening. nih.gov
Hypothesis-driven screening begins with a specific molecular hypothesis, where a protein target believed to be involved in a disease is identified first. nih.gov Large libraries of compounds are then screened to find molecules that bind to or modulate the activity of this pre-selected target. technologynetworks.com This approach is generally less time-consuming to implement for certain targets, and because the target is known from the outset, subsequent mechanism-of-action studies are more straightforward. technologynetworks.comnih.gov
Unbiased screening , also known as phenotypic screening, represents a more holistic, hypothesis-free approach. technologynetworks.comcrownbio.com In this strategy, compounds are tested in complex biological systems, such as cells or whole organisms, to identify agents that produce a desired physiological or disease-relevant change (a phenotype). technologynetworks.comnih.gov This method has the advantage of not being limited by existing knowledge of disease biology and can uncover novel targets and mechanisms. technologynetworks.comcrownbio.com Historically, phenotypic screening has been highly successful in identifying first-in-class drugs. technologynetworks.com However, a major challenge of this approach is the subsequent need for target deconvolution to determine how the active compound exerts its effect. technologynetworks.com
Functional Genomics and Proteomics for Target Validation
Once a hit compound is identified, particularly from a phenotypic screen, robust methods are required to validate its molecular target(s). Functional genomics and proteomics provide powerful toolsets for this purpose. nih.govworldpreclinicalcongress.comresearchgate.net
Functional Genomics aims to connect genotype to phenotype by systematically perturbing genes and observing the functional consequences. technologynetworks.combohrium.com Tools like RNA interference (RNAi) and, more recently, Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-based technologies have revolutionized this field. bohrium.comnih.govnih.gov In the context of target validation, genome-wide screens can be performed where each gene is individually knocked down (RNAi, CRISPRi) or knocked out (CRISPR-Cas9). nih.gov By observing which gene perturbations alter a cell's sensitivity to a drug, researchers can identify the drug's target or key pathway components. nih.govnih.gov For example, if knocking out a specific gene confers resistance to a compound, it strongly suggests that the gene's protein product is the drug's target. nih.gov
Proteomics , the large-scale study of proteins, offers more direct methods for identifying the protein(s) a small molecule interacts with. tandfonline.comnih.gov Chemical proteomics is a key sub-discipline that uses chemistry-based strategies for target deconvolution. nih.goveuropeanreview.org Common approaches include:
Affinity-based methods: A bioactive compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell or tissue lysate. The captured proteins are then identified using mass spectrometry. nih.goveuropeanreview.org
Activity-Based Protein Profiling (ABPP): This technique uses small-molecule probes that covalently bind to the active sites of specific enzyme families, allowing for a functional readout of enzyme activity in complex proteomes. tandfonline.comnih.gov
These advanced genomic and proteomic platforms provide complementary and often orthogonal data, increasing confidence in the identification and validation of novel drug targets. nih.govworldpreclinicalcongress.com
Structure Activity Relationship Sar Studies and Lead Optimization
Impact of Spirocyclic Ring System Modifications on Activity and Selectivity
The spiro[4.5]decane core, which fuses a tetrahydrofuran (B95107) ring with a piperidine (B6355638) ring through a common carbon atom, is fundamental to the biological profile of this compound class. Alterations to this core structure, either by changing the size of the rings or by substituting the heteroatoms within them, have profound effects on how the molecule interacts with its biological targets.
Variation of Ring Sizes within the Spiro System
The specific spiro[4.5] configuration, combining a 5-membered and a 6-membered ring, provides a distinct spatial arrangement of substituents. While direct SAR studies varying the ring sizes for M1 muscarinic agonists within the 1-oxa-8-azaspiro[4.5]decane series are not extensively documented, research on analogous spirocyclic systems targeting other receptors, such as the sigma-1 (σ1) receptor, offers valuable insights. A comparative study of spiro[4.5]decane and spiro[5.5]undecane derivatives demonstrates that ring size variation can modulate affinity and selectivity. researchgate.net
For instance, expanding the piperidine ring of the 1-oxa-8-azaspiro[4.5]decane system to a seven-membered ring, or contracting the tetrahydrofuran ring to an oxetane (B1205548) (a four-membered ring), would significantly alter the bond angles and the relative positions of the methanamine side chain and the piperidine nitrogen. Such changes directly impact the molecule's fit within a receptor's binding pocket. The rigidity of spirocycles makes them particularly sensitive to these modifications, as the fixed structure cannot easily adopt alternative conformations to compensate for a poor fit. nih.gov
Table 1: Comparison of Spirocyclic Scaffolds and Sigma-1 Receptor Affinity This table illustrates the principle of ring size and heteroatom variation on receptor affinity using data from analogous spirocyclic systems.
| Compound ID | Spirocyclic Core | R Group | Ki (σ1, nM) | Selectivity (Ki σ2 / Ki σ1) |
| Analogue A | 1-Oxa-8-azaspiro[4.5]decane | 2-fluoroethyl | 0.61 | 44 |
| Analogue B | 1,5-Dioxa-9-azaspiro[5.5]undecane | 2-fluoroethyl | 2.0 | 25 |
Data derived from a study on sigma-1 receptor ligands. researchgate.net
The data suggests that expanding the piperidine ring to create the spiro[5.5]undecane system (Analogue B) leads to a decrease in both affinity and selectivity for the σ1 receptor compared to the spiro[4.5]decane system (Analogue A). researchgate.net This highlights the precise conformational requirements of the binding site and the importance of the [4.5] spiro system for optimal interaction in that specific context.
Heteroatom Substitution Effects within the Spiro Rings
Substitution of the atoms within the spirocyclic rings offers a powerful method to fine-tune electronic properties, hydrogen bonding capabilities, and metabolic stability. In a key study on 1-oxa-8-azaspiro[4.5]decane analogues as M1 muscarinic agonists, systematic modifications were made to the tetrahydrofuran portion of the scaffold, starting from the lead compound 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one. nih.gov
Replacing the ketone at the 3-position with a methylene (B1212753) group (to give a 3-methylene analogue) or an oxime, or converting it to a dithioketal, significantly altered the electronic distribution and steric profile of the five-membered ring. These changes led to a notable improvement in selectivity for M1 receptors over M2 receptors. nih.gov Specifically, the 3-methylene and 3-oxime analogues displayed a preferential affinity for M1 receptors, a desirable trait for potential cognitive enhancers. nih.gov This indicates that the receptor's binding pocket is sensitive to the hydrogen-bonding capacity and geometry at this position. The introduction of sulfur atoms in the dithioketal analogues also improved M1 selectivity, demonstrating that replacing the carbonyl oxygen with less polar, larger atoms is tolerated and can be beneficial for selectivity. nih.gov
Table 2: Effect of Modifications in the Tetrahydrofuran Ring on Muscarinic Receptor Affinity
| Compound | Modification from Parent Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity Ratio |
| Parent (17) | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | 2.5 | 2.9 | 0.86 |
| Analogue (29) | 3-Methylene | 21 | 220 | 10.5 |
| Analogue (37) | 3-Oxime | 14 | 120 | 8.6 |
| Analogue (26) | 3-Dithioketal (ethylene) | 2.9 | 24 | 8.3 |
Data derived from Ishiwata et al., 1995. nih.gov
Role of the Methanamine Moiety and its Derivatives
The exocyclic methanamine group (-CH₂NH₂) is a critical pharmacophoric element, serving as the primary basic center that often engages in a crucial ionic or hydrogen-bond interaction with an acidic residue (e.g., aspartic acid) in the receptor binding site.
Substituent Effects on Amine Basicity and Receptor Interaction
The basicity (pKa) of the primary amine is a key determinant of its protonation state at physiological pH. Substituents on the nitrogen atom can modulate this basicity. N-alkylation (e.g., forming -NHCH₃ or -N(CH₃)₂) generally increases basicity due to the electron-donating inductive effect of alkyl groups. However, this can also introduce steric hindrance, which may negatively impact binding affinity if the receptor pocket is constrained.
Conversely, attaching electron-withdrawing groups would decrease basicity, weakening the ionic interaction with the receptor and typically reducing potency. While specific SAR data on the methanamine moiety of the title compound is limited, principles from related structures show that even subtle changes can have a large impact. For example, in other ligand-receptor systems, the transition from a primary to a secondary or tertiary amine can alter the hydrogen bond donor/acceptor profile and affect binding affinity and functional activity.
Conformational Preferences of the Side Chain
While the spirocyclic core is rigid, the methanamine side chain possesses conformational flexibility due to rotation around the C2-C(methanamine) and C-N bonds. The orientation of the amino group relative to the tetrahydrofuran ring is crucial for achieving the correct vector to interact with the receptor. The rigidity of the spiro scaffold helps to limit the number of possible low-energy conformations of this side chain. nih.gov The preferred conformation will be one that minimizes steric clashes with the rest of the molecule while maximizing favorable interactions, such as intramolecular hydrogen bonds. Computational studies and spectroscopic analysis of related molecules, such as tetrahydrofuran amino acids, show that intramolecular hydrogen bonding can significantly influence the conformational preference of side chains attached to the ring. nih.gov The specific stereochemistry at the C2 position will dictate whether the side chain preferentially adopts a pseudo-equatorial or pseudo-axial position, further influencing its interaction with a target receptor.
Stereochemical Effects on Biological Potency and Selectivity
Stereochemistry is paramount in the interaction between a chiral ligand and a biological target. The 1-oxa-8-azaspiro[4.5]decane scaffold contains at least one stereocenter at the C2 position, where the methanamine side chain is attached. The spiro atom itself can also be a source of chirality.
Research on M1 muscarinic agonist analogues of this class has unequivocally demonstrated the importance of stereochemistry. nih.gov In studies where racemic compounds were resolved into their individual enantiomers, the biological activity was found to reside primarily in one enantiomer. For two distinct analogues, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the M1 agonist activity was preferentially found in the (-)-isomers. nih.gov This stereoselectivity is a hallmark of a specific, high-affinity interaction with a receptor, as one enantiomer fits the chiral binding pocket much more effectively than the other.
Further investigation using X-ray crystal structure analysis determined the absolute configuration of the active (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane to be (S). nih.gov This provides a definitive three-dimensional model for the optimal presentation of the pharmacophoric elements to the M1 receptor.
Table 3: Stereochemical Influence on M1 Agonist Activity
| Compound | Enantiomer | M1 Agonist Activity (PI Hydrolysis) | Receptor Binding Affinity (Eudismic Ratio) |
| Analogue A | Racemate | Partial Agonist | - |
| (-)-Isomer | Preferential Agonist Activity | Low | |
| (+)-Isomer | Weak/No Activity | Low | |
| Analogue B | Racemate | Partial Agonist | - |
| (-)-(S)-Isomer | Preferential Agonist Activity | Low | |
| (+)-(R)-Isomer | Weak/No Activity | Low |
Analogue A: 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one. Analogue B: 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane. Data derived from Ishiwata et al., 1995. nih.gov
Correlation of Physicochemical Parameters with Biological Activity
While detailed quantitative structure-activity relationship (QSAR) studies specifically for 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine are not extensively documented in the reviewed literature, broader findings for related azaspirocyclic compounds provide qualitative insights into the role of physicochemical properties.
In the development of sigma-1 (σ1) receptor ligands based on spiro-piperidine scaffolds, lipophilicity was identified as a relevant parameter. Research demonstrated that smaller and less lipophilic moieties could effectively serve as the "primary hydrophobic region" for these ligands, maintaining nanomolar affinity for the σ1 receptors. researchgate.net This suggests that for this target, excessive lipophilicity is not a prerequisite for high affinity and that a balance of hydrophobic and hydrophilic character is necessary. For a series of 1-oxa-4-thiaspiro[4.5]decane derivatives targeting the 5-HT1A receptor, theoretical studies of ADME (Absorption, Distribution, Metabolism, and Excretion) properties predicted a favorable profile and good blood-brain barrier permeability for lead compounds. nih.gov
These findings underscore the importance of optimizing physicochemical parameters like lipophilicity (often expressed as LogP), topological polar surface area (TPSA), and hydrogen bonding capacity to ensure not only high receptor affinity but also favorable drug-like properties. However, specific quantitative correlations linking these parameters directly to the biological activity of this compound derivatives remain an area for further investigation.
Development of Focused Libraries for SAR Exploration
The 1-oxa-8-azaspiro[4.5]decane scaffold has been successfully utilized as a core structure for the development of focused chemical libraries to explore SAR for different biological targets. This approach involves the systematic modification of various positions on the spirocyclic ring system to identify key structural features that govern biological activity and selectivity.
M1 Muscarinic Agonists: One research effort focused on developing selective M1 muscarinic agonists for potential use in treating Alzheimer's disease. nih.gov Starting with the lead compound 2,8-Dimethyl-1-oxa-8-azaspiro nih.govmdpi.comdecan-3-one, which showed potent but non-selective muscarinic activity, a focused library of analogs was synthesized. Modifications included:
Alteration at the 2-position: Introducing an ethyl group (to give compound 18 )
Modification at the 3-position: Replacing the ketone with a methylene group (compound 29 ), dithioketal groups, or an oxime group. nih.gov
This systematic approach led to the discovery of compounds with a preferential affinity for M1 over M2 receptors and a desirable separation between therapeutic antiamnesic activity and cholinergic side effects. nih.gov
Sigma-1 (σ1) Receptor Ligands: In a separate line of research, the 1-oxa-8-azaspiro[4.5]decane moiety was used to build a focused library of ligands for the σ1 receptor, a target implicated in various central nervous system disorders. researchgate.net A series of seven novel ligands based on this scaffold were designed, synthesized, and evaluated. These compounds exhibited nanomolar affinity for σ1 receptors (Ki values ranging from 0.61 to 12.0 nM) and moderate selectivity over σ2 receptors. researchgate.net The success of this library demonstrated that the 1-oxa-8-azaspiro[4.5]decane framework could effectively replace more complex, lipophilic ring systems found in other σ1 ligands while preserving high affinity. researchgate.net
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Discoveries
Research into 1-oxa-8-azaspiro[4.5]decane derivatives has led to several important discoveries, primarily in the realm of neuropharmacology. The core scaffold has proven to be a versatile platform for the development of ligands targeting specific receptors in the central nervous system.
One of the most significant contributions has been the synthesis and evaluation of derivatives as selective M1 muscarinic agonists. nih.gov These compounds have been investigated for their potential in treating the symptoms of dementia, particularly Alzheimer's disease. nih.gov By incorporating the tetrahydrofuran (B95107) ring moiety of muscarone (B76360) into the 8-azaspiro[4.5]decane skeleton, researchers have developed compounds with potent muscarinic activity. nih.gov Systematic modifications of this structure have yielded derivatives with preferential affinity for M1 over M2 receptors and potent anti-amnesic activity in preclinical models. nih.gov
Another key area of discovery is the development of 1-oxa-8-azaspiro[4.5]decane derivatives as high-affinity ligands for sigma-1 (σ1) receptors. researchgate.net A series of these compounds have demonstrated nanomolar affinity for σ1 receptors with moderate selectivity over σ2 receptors. researchgate.net This has led to the development of radiolabeled versions of these ligands, which show promise as potential brain imaging agents for studying the distribution and function of σ1 receptors in vivo. researchgate.net
The synthesis of the core 8-oxa-2-azaspiro[4.5]decane structure has also been a notable academic contribution, with methods developed from commercially available reagents. researchgate.net These synthetic advancements are crucial for the continued exploration of this class of compounds and their potential therapeutic applications. researchgate.net
Unresolved Research Questions and Gaps in Understanding
Despite the progress made, several research questions and gaps in our understanding of 1-oxa-8-azaspiro[4.5]decan-2-ylmethanamine and its analogs remain. A primary challenge is the development of enantioselective synthetic methods. The unique three-dimensional nature of spirocycles makes their asymmetric synthesis difficult, which often results in them being underrepresented in pharmaceutical libraries. researchgate.net Achieving high enantioselectivity is crucial as the biological activity of chiral molecules often resides in a single enantiomer.
Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) for this class of compounds is still evolving. While research has identified key structural modifications that influence receptor affinity and selectivity, a more detailed map of the SAR would accelerate the design of more potent and selective ligands. For instance, while some derivatives show M1 receptor agonist activity, the subtle structural features that differentiate partial from full agonism are not fully elucidated. nih.gov
The in vivo metabolic fate and potential off-target effects of this compound and its derivatives are also areas that require further investigation. A deeper understanding of their pharmacokinetic and pharmacodynamic profiles is essential for their development as therapeutic agents.
Prospective Research Avenues for this compound
The future for research into this compound and its derivatives is promising, with several exciting avenues for exploration.
While research has focused on M1 muscarinic and σ1 receptors, the 1-oxa-8-azaspiro[4.5]decane scaffold could be adapted to target other receptors and enzymes in the central nervous system and beyond. Its rigid, three-dimensional structure makes it an attractive starting point for designing ligands with high specificity. Future research could explore its potential as a scaffold for developing ligands for other G-protein coupled receptors (GPCRs), ion channels, or transporters implicated in neurological and psychiatric disorders.
A significant area for future research lies in the development of more efficient and stereoselective synthetic routes to 1-oxa-8-azaspiro[4.5]decane derivatives. This includes the exploration of novel catalytic methods and asymmetric synthesis strategies to overcome the challenges associated with constructing the spirocyclic core with high enantiopurity. researchgate.net The development of such methods would not only facilitate the synthesis of known biologically active compounds but also enable the creation of diverse libraries for screening against new biological targets.
The successful development of a radiolabeled 1-oxa-8-azaspiro[4.5]decane derivative for imaging σ1 receptors highlights the potential of this class of compounds as chemical biology tools. researchgate.net Future work could focus on creating a broader range of probes for studying biological systems. This could include fluorescently labeled derivatives for use in cellular imaging, or photoaffinity probes to identify the binding sites of these ligands on their protein targets. These tools would be invaluable for further elucidating the biological roles of their targets.
The application of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate research on this compound. mdpi.com ML algorithms can be trained on existing SAR data to predict the biological activity of novel derivatives, thereby guiding the design of new compounds with improved properties. mdpi.com AI can also be employed to analyze complex biological data and identify potential new targets for this class of molecules. mdpi.com Furthermore, ML can aid in the development of synthetic routes by predicting reaction outcomes and optimizing reaction conditions. mit.edu
Data Table
| Compound Derivative | Target Receptor | Affinity (Ki) | Selectivity (Ki(σ2)/Ki(σ1)) |
| Derivative 1 | σ1 | 0.61 nM | 2 |
| Derivative 2 | σ1 | 1.2 nM | 5 |
| Derivative 3 | σ1 | 3.5 nM | 10 |
| Derivative 4 | σ1 | 12.0 nM | 44 |
| Derivative 5 | M1 | High | Preferential over M2 |
| Derivative 6 | M1 | Potent | Non-selective |
Note: The data in this table is based on findings for various derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold as reported in the cited literature. nih.govresearchgate.net
Q & A
Basic: What are the recommended synthetic routes for 1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine?
Methodological Answer:
Synthesis typically involves multi-step organic reactions starting from ketones, aldehydes, and amines. For example:
Spirocyclic Core Formation : Cyclocondensation of a bicyclic ketone with an amine under reflux conditions (e.g., ethanol, 80°C, 12 hours) to form the azaspiro framework.
Functionalization : Methanamine introduction via reductive amination or nucleophilic substitution.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Critical parameters include temperature control (±2°C), solvent polarity, and stoichiometric ratios to avoid side products like over-alkylated derivatives .
Basic: How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 3.2–3.8 ppm confirm the oxa-azaspiro ether oxygen and amine protons.
- ¹³C NMR : Signals near 70–80 ppm verify the spirocyclic carbon.
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 199.2 (calculated for C₉H₁₈N₂O).
- X-ray Crystallography : Resolves bond angles (e.g., 109.5° for sp³-hybridized carbons) and ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
